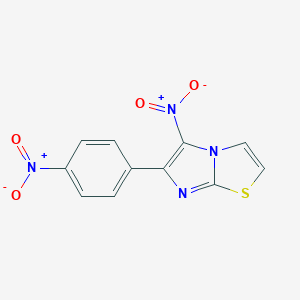

Imidazo(2,1-b)thiazole, 5-nitro-6-(p-nitrophenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazo[2,1-b]thiazole, 5-nitro-6-(p-nitrophenyl)- is a type of heterocyclic compound . These compounds have been designed and synthesized for various biological activities. For instance, they have been tested for their anticancer activities . They have also been evaluated as antimycobacterial agents .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole-based chalcone derivatives involves a series of steps. The compounds are first tested on different types of cancer cells . The compound with the lowest IC50 and highest SI values is then selected for further anticancer activity studies . The synthesis also involves in silico ADMET prediction and the creation of novel imidazo[2,1-b]thiazole and benzo[d]-imidazo[2,1-b]thiazole carboxamide analogues in combination with piperazine and various 1,2,3 triazoles .Molecular Structure Analysis

The molecular structure of these compounds is investigated through various methods. For example, molecular docking studies are carried out to confirm experimental observations and investigate the efficacy of the compounds . The interactions of the compounds on DNA dodecamer and caspase-3 are investigated .Chemical Reactions Analysis

The chemical reactions involving these compounds are complex and involve multiple steps. For instance, the mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole occurs through an ordered sequence of steps, involving amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond (with Csp H activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined through various methods. For instance, all the synthesized derivatives are characterized by 1H NMR, 13C NMR, HPLC and MS spectral analysis .Mechanism of Action

The mechanism of action of these compounds is primarily through their cytotoxic ability. They exhibit much higher cytotoxic activity on cancer cells than that of normal cells . For example, flow cytometry analysis has shown that treatment of MCF-7 cells with these compounds results in mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis .

Safety and Hazards

While these compounds have shown promising results in terms of their anticancer activities, it’s important to note that the antineoplastic mechanisms of these drugs can also lead to major drawbacks in terms of lack of selectivity and subsequently undesirable systemic side effects resulting from cytotoxicity, inflammation and neurotoxicity .

Future Directions

The future directions in the research of these compounds involve designing new anticancer drugs that will be more selective for cancer cells, and thus have lesser side effects . There is also a need for further studies to understand the putative binding pattern, as well as stability of the protein–ligand complex, against the selected target Pantothenate synthetase of Mtb .

Properties

IUPAC Name |

5-nitro-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N4O4S/c16-14(17)8-3-1-7(2-4-8)9-10(15(18)19)13-5-6-20-11(13)12-9/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKUSHXUPGCTMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30167519 |

Source

|

| Record name | Imidazo(2,1-b)thiazole, 5-nitro-6-(p-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16311-38-9 |

Source

|

| Record name | Imidazo(2,1-b)thiazole, 5-nitro-6-(p-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016311389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazo(2,1-b)thiazole, 5-nitro-6-(p-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Octahydrofuro[3,2-b]pyridine](/img/structure/B59362.png)

![4,6-Dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid](/img/structure/B59421.png)

![Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate](/img/structure/B59562.png)